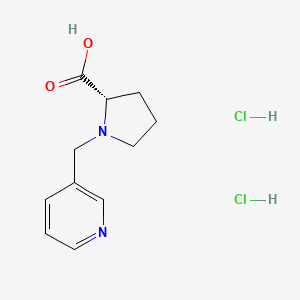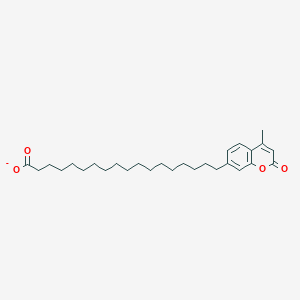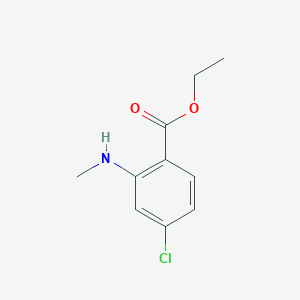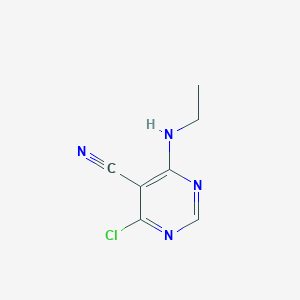
((Benzylsulfonyl)methyl)diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Benzylsulfonyl)methyl)diphenylphosphine oxide: is a chemical compound with the molecular formula C20H19O3PS and a molecular weight of 370.4 g/mol It is known for its unique structure, which includes a phosphine oxide group attached to a benzylsulfonylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((Benzylsulfonyl)methyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with benzylsulfonylmethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: ((Benzylsulfonyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: The compound can be reduced to form phosphines or other reduced phosphorus-containing compounds.
Substitution: The benzylsulfonylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides, aryl halides, and organometallic reagents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state phosphine oxides, while substitution reactions can produce a variety of substituted phosphine oxides .
Wissenschaftliche Forschungsanwendungen
Chemistry: ((Benzylsulfonyl)methyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of various organophosphorus compounds .
Biology and Medicine: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules. Its unique structure allows it to form complexes with metal ions, which can be studied for potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of complex molecules .
Wirkmechanismus
The mechanism by which ((Benzylsulfonyl)methyl)diphenylphosphine oxide exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. The phosphine oxide group can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This coordination can affect various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context .
Vergleich Mit ähnlichen Verbindungen
Methyldiphenylphosphine: This compound has a similar structure but lacks the benzylsulfonylmethyl group.
Phenyldimethylphosphine: Another related compound, differing in the substitution pattern on the phosphorus atom.
Uniqueness: ((Benzylsulfonyl)methyl)diphenylphosphine oxide is unique due to the presence of both the benzylsulfonylmethyl and diphenylphosphine oxide groups. This combination imparts distinct reactivity and coordination properties, making it valuable in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C20H19O3PS |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
diphenylphosphorylmethylsulfonylmethylbenzene |
InChI |
InChI=1S/C20H19O3PS/c21-24(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-25(22,23)16-18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI-Schlüssel |
LUZNHPITVRNYAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-4-(6-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B13094876.png)





![8-Ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B13094919.png)
![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
![10-Bromo-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B13094946.png)




